molecular formula C8H14ClNO2 B2870230 (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride CAS No. 2137433-63-5

(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride

Cat. No.: B2870230
CAS No.: 2137433-63-5
M. Wt: 191.66
InChI Key: JPTFCOBLKSDRIJ-XCMKYYOMSA-N
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Description

(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its bicyclo[3.2.0]heptane framework, which is a fused ring system that imparts significant strain and reactivity to the molecule. The presence of an amino group and a carboxylic acid group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields of the desired bicyclic scaffold . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation reactions or cyclization reactions, which are common methods for synthesizing 3-azabicyclo[3.1.0]hexane scaffolds . These methods vary in terms of reaction conditions, yields, and operational difficulties, but they are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications . It may also participate in enzyme-catalyzed reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride apart from similar compounds is its specific stereochemistry and the presence of both an amino group and a carboxylic acid group.

Properties

IUPAC Name

(1S,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5?,6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTFCOBLKSDRIJ-XCMKYYOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2CC1C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@@H]2[C@@H]1N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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